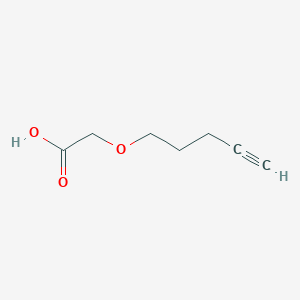

2-Pent-4-ynoxyacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

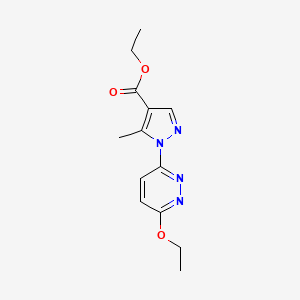

2-Pent-4-ynoxyacetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of 4-pentynoic acid and is commonly referred to as PAA. This compound has been studied for its unique properties and has shown promising results in scientific research.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation for Radioimmunotherapy

A study introduced novel 1,4,7-triazacyclononane-N,N',N''-triacetic acid (NOTA) based octadentate ligands with pendent donor groups as potential yttrium chelators for radioimmunotherapy (RIT). These compounds were prepared via a high-yield cyclization route, and their complexation kinetics with Y(III) were investigated. The synthesized compounds showed promising results in terms of rapid complex formation rates and in vitro stability, making them suitable for RIT applications (Hyun-Soon Chong et al., 2002).

Plant-Growth Substances as Selective Weed-Killers

Research conducted in the mid-20th century explored the use of plant-growth substances, including 4-chloro-2-methyl-phenoxyacetic acid and 2: 4-dichlorophenoxyacetic acid, for weed eradication. These substances were compared with other selective herbicides under field conditions, highlighting their potential applications in agricultural weed management (G. E. Blackman, 1945).

Competitive Assay for Herbicide Analysis

A study demonstrated the use of 2-Chloro-4-hydroxyphenoxyacetic acid as an electroactive tracer in a ligand displacement assay. This assay involved molecularly imprinted polymer particles for analyzing the herbicide 2,4-dichlorophenoxyacetic acid, showcasing an innovative approach for the detection and quantification of herbicides in environmental samples (B. Schöllhorn et al., 2000).

Asymmetric Organocatalysis of Cycloaddition Reactions

Another research application involved the treatment of 4-trialkylsilyloxypentadienals with chiral secondary amines, trifluoroacetic acid, and a diene, resulting in the formation of enantiomerically enriched 4 + 3 cycloaddition products. This study presents the first examples of asymmetric organocatalysis of the 4 + 3 cycloaddition reaction, highlighting the potential for synthesizing complex organic compounds (M. Harmata et al., 2003).

Process Intensification of Immobilized Lipase Catalysis

The esterification of MCPA (4-Chloro-2-methylphenoxyacetic acid) with n-butanol was investigated using immobilized enzymes under microwave irradiation. This process exemplifies the use of immobilized lipase catalysis for synthesizing esters, a key component in producing environmentally friendly herbicides (Somnath Shinde & G. Yadav, 2014).

Propiedades

IUPAC Name |

2-pent-4-ynoxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-2-3-4-5-10-6-7(8)9/h1H,3-6H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIITOIKSFNHQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCOCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pent-4-ynoxyacetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopentanecarboxamide](/img/structure/B2537020.png)

![Methyl 7-(3-bromophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2537021.png)

![2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2537025.png)

![N-cyclohexyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2537027.png)

![N-[[3-(Propan-2-ylamino)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2537031.png)

![N-(2-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2537034.png)

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2537041.png)